![molecular formula C10H9F3O B13932838 1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13932838.png)
1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 2,2,2-trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{CF}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COCF}_3 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and reaction control systems.
化学反应分析
Types of Reactions: 1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Trifluoroacetic acid derivatives.
Reduction: 1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of trifluoromethylated compounds.
Biology: Investigated for its potential as a biochemical probe due to its trifluoromethyl group, which can influence biological activity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone can be compared with other trifluoromethyl ketones such as:
2,2,2-Trifluoroacetophenone: Similar structure but with a different substitution pattern.
1-(Trifluoromethyl)phenyl ketone: Another trifluoromethyl ketone with distinct properties.
Uniqueness: The presence of the trifluoroethyl group in this compound imparts unique chemical and physical properties, making it a valuable compound in various research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its unique chemical structure and properties make it a valuable tool in scientific research, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can provide insights into its broader utility and impact.
属性
分子式 |
C10H9F3O |
|---|---|
分子量 |
202.17 g/mol |
IUPAC 名称 |
1-[3-(2,2,2-trifluoroethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3O/c1-7(14)9-4-2-3-8(5-9)6-10(11,12)13/h2-5H,6H2,1H3 |
InChI 键 |
SHRHGJRQUABKMU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC(=C1)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


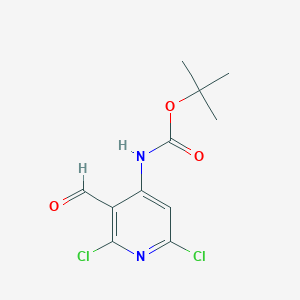
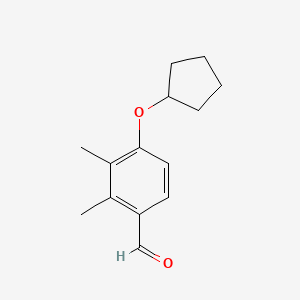
![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)
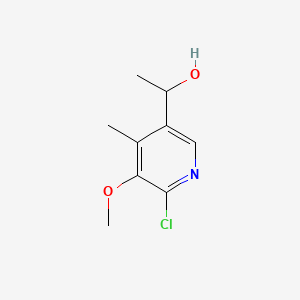
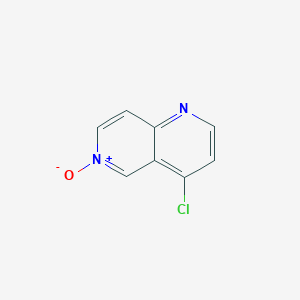
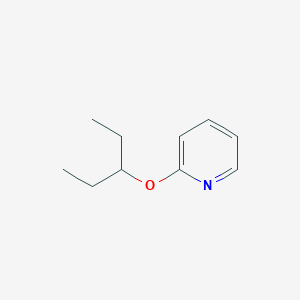
![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid](/img/structure/B13932783.png)
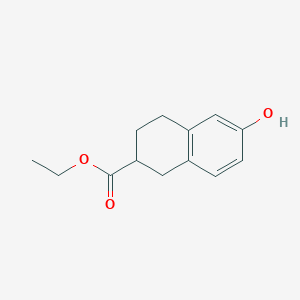
![7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13932793.png)
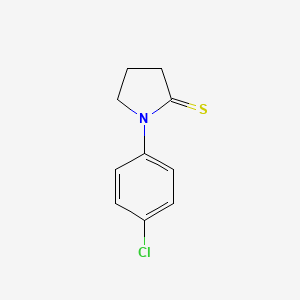
![Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13932800.png)
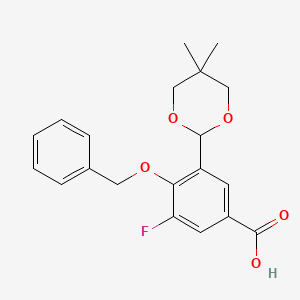
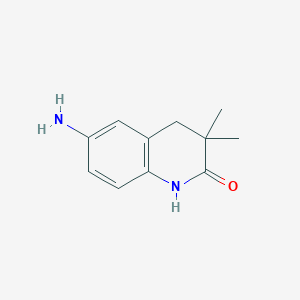
![N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine](/img/structure/B13932822.png)
